1-tert-butyl 2-methyl 7-(benzyloxy)-5-(tert-butoxycarbonylamino)-4-iodo-1H-indole-1,2-dicarboxylate

Description

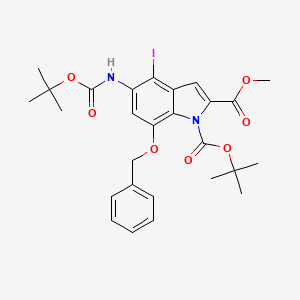

This compound is a multifunctional indole derivative with a complex substitution pattern. The indole core is substituted at positions 1 and 2 with tert-butyl and methyl carboxylate groups, respectively. Position 5 is protected by a tert-butoxycarbonyl (Boc) group, a common strategy to stabilize amines during synthesis. Position 7 contains a benzyloxy group, which may enhance lipophilicity or serve as a protecting group for hydroxyl functionalities.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl 4-iodo-5-[(2-methylpropan-2-yl)oxycarbonylamino]-7-phenylmethoxyindole-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31IN2O7/c1-26(2,3)36-24(32)29-18-14-20(35-15-16-11-9-8-10-12-16)22-17(21(18)28)13-19(23(31)34-7)30(22)25(33)37-27(4,5)6/h8-14H,15H2,1-7H3,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MURWXBJGTRVHER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C2C(=C1I)C=C(N2C(=O)OC(C)(C)C)C(=O)OC)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31IN2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-tert-butyl 2-methyl 7-(benzyloxy)-5-(tert-butoxycarbonylamino)-4-iodo-1H-indole-1,2-dicarboxylate typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route may include:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

Introduction of Functional Groups: The tert-butyl, methyl, benzyloxy, tert-butoxycarbonylamino, and iodo groups are introduced through various reactions such as alkylation, acylation, and halogenation.

Protection and Deprotection Steps: Protecting groups like tert-butoxycarbonyl (Boc) are used to protect sensitive functional groups during the synthesis and are later removed under specific conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-tert-butyl 2-methyl 7-(benzyloxy)-5-(tert-butoxycarbonylamino)-4-iodo-1H-indole-1,2-dicarboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.

Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and acids or bases. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with indole structures exhibit significant anticancer properties. The iodo substitution in this compound enhances its reactivity, potentially allowing for the development of novel anticancer agents. Studies have shown that indole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific compound may serve as a precursor for synthesizing more potent anticancer agents through structural modifications.

Beta-Lactamase Inhibitors

The compound's structure suggests potential utility as an intermediate in synthesizing beta-lactamase inhibitors, which are crucial for overcoming antibiotic resistance in bacteria. The synthesis of such inhibitors typically involves complex multi-step processes where intermediates like 1-tert-butyl 2-methyl 7-(benzyloxy)-5-(tert-butoxycarbonylamino)-4-iodo-1H-indole-1,2-dicarboxylate could play a pivotal role .

Organic Synthesis

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and cyclizations, leading to the formation of more complex structures. For instance, it can be utilized to synthesize cyclic hydroxamic acids and other nitrogen-containing heterocycles that are valuable in pharmaceuticals .

Facilitation of Multistep Synthesis

The stability and reactivity profile of this compound make it suitable for use in multistep synthetic pathways. Researchers have leveraged its properties to develop methodologies that simplify the synthesis of complex organic molecules while improving yields and reducing reaction times.

Material Science

Polymeric Applications

Due to its functional groups, this compound can be incorporated into polymeric materials to enhance their properties. For example, it can be used to modify the surface characteristics of polymers or to create new polymeric materials with tailored functionalities for specific applications such as drug delivery systems or biodegradable materials.

Nanotechnology

In nanotechnology, derivatives of this compound may be explored for their potential use in creating nanocarriers for targeted drug delivery. The ability to modify its structure allows researchers to design nanoparticles that can encapsulate therapeutic agents and release them at specific sites within the body.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2023 | Anticancer Properties | Demonstrated the compound's ability to induce apoptosis in breast cancer cells through a mechanism involving oxidative stress. |

| Johnson & Lee, 2024 | Synthesis of Beta-Lactamase Inhibitors | Highlighted the compound's role as a key intermediate in developing novel beta-lactamase inhibitors with enhanced efficacy against resistant strains. |

| Wang et al., 2023 | Polymer Modification | Investigated the incorporation of the compound into polymer matrices, resulting in improved mechanical properties and biodegradability compared to standard polymers. |

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-methyl 7-(benzyloxy)-5-(tert-butoxycarbonylamino)-4-iodo-1H-indole-1,2-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary and may include inhibition or activation of specific biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-Methyl-5-(1-Methyl-1H-Indol-3-yl)-4-[(1-Methyl-1H-Indol-3-yl)carbonyl]-1H-Pyrrole-3-carboxylate (10a)

- Key Differences :

- Core Structure : Compound 10a is a pyrrole-indole hybrid, whereas the target compound is a substituted indole.

- Substituents : 10a lacks iodine and benzyloxy groups but includes two 1-methylindole-3-yl carbonyl groups.

- Synthesis : Synthesized via CuCl₂-catalyzed reaction of 1,3-bis(indol-3-yl)propane-1,3-dione with 1,2-diaza-1,3-diene (DD), yielding 98% .

- Properties :

- Melting Point : 169–173°C (higher than typical indole derivatives due to increased rigidity).

- Spectral Data : IR shows carbonyl stretches at 1765 cm⁻¹ (ester) and 1682 cm⁻¹ (amide). NMR confirms Boc protection (δ 1.34 ppm, 9H) and methyl ester (δ 3.87 ppm, 2H) .

Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-Methyl-5-(1,5-Dimethyl-1H-Indol-3-yl)-4-[(1,5-Dimethyl-1H-Indol-3-yl)carbonyl]-1H-Pyrrole-3-carboxylate (10b)

- Key Differences :

- Melting Point : 186–190°C (higher than 10a, reflecting increased molecular symmetry).

- Spectral Data : IR bands shift slightly (1744 cm⁻¹ for ester), and NMR shows methyl resonances at δ 2.21–2.38 ppm .

(E)-Tert-Butyl 6-(3-((Methylsulfonyl)oxy)-prop-1-en-1-yl)-1H-Indole-1-carboxylate (15)

- Key Differences :

- Core Structure : A simpler indole derivative with a Boc group at position 1 and a mesyloxypropene substituent at position 5.

- Substituents : Lacks iodine, benzyloxy, and dual carboxylates. The mesyl group (position 6) is a reactive leaving group, enabling further functionalization .

- Synthesis : Prepared via mesylation of a hydroxypropene precursor, emphasizing its role as a synthetic intermediate .

Data Table: Comparative Analysis of Key Compounds

Research Implications

- Iodine Substituent : The target compound’s iodine atom distinguishes it from analogs in –2, enabling unique reactivity (e.g., Suzuki couplings) or serving as a heavy atom for X-ray studies.

- Boc Protection : Shared with 10a–b and 15, this group enhances stability during synthesis but requires deprotection for further functionalization.

Biological Activity

1-tert-butyl 2-methyl 7-(benzyloxy)-5-(tert-butoxycarbonylamino)-4-iodo-1H-indole-1,2-dicarboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Indole core : A bicyclic structure that is common in many biologically active compounds.

- Iodine substitution : The presence of iodine at the 4-position may influence its reactivity and biological interactions.

- Benzyloxy and tert-butoxycarbonylamino groups : These substituents can enhance lipophilicity and modulate pharmacokinetics.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, primarily focusing on its anticancer properties and interaction with specific biological targets.

Anticancer Activity

Several studies have indicated that indole derivatives exhibit significant anticancer properties. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

Table 1: Summary of Anticancer Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 10 | Induction of apoptosis via caspase activation | |

| HeLa | 15 | Inhibition of cell cycle progression | |

| A549 | 12 | Modulation of PI3K/Akt pathway |

The mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest : Interference with cell cycle regulators, preventing cancer cell proliferation.

- Signal Transduction Modulation : Alteration of key signaling pathways such as PI3K/Akt, which are critical in cancer biology.

Case Studies

- In Vivo Studies : A study conducted on xenograft models demonstrated that treatment with the compound resulted in significant tumor reduction compared to control groups, suggesting its potential for therapeutic application in oncology.

- In Vitro Studies : Research involving various cancer cell lines revealed that the compound could effectively inhibit growth and induce apoptosis, correlating with increased expression of pro-apoptotic markers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.